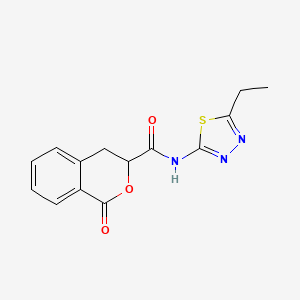
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains a 1,3,4-thiadiazole ring, which is a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms . Compounds with this moiety are known to exhibit a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial .
Molecular Structure Analysis
The molecular structure of a compound is responsible for its pharmacological activities . The presence of the 1,3,4-thiadiazole ring and its strong aromaticity are thought to contribute to the low toxicity and high in vivo stability of these compounds .Chemical Reactions Analysis
Again, while specific chemical reactions involving this compound are not available, compounds with a 1,3,4-thiadiazole moiety are known to undergo various chemical reactions .Aplicaciones Científicas De Investigación
Microwave-assisted Synthesis and Biological Activities
Research led by Başoğlu et al. (2013) on the microwave-assisted synthesis of molecules containing acid moieties, including the 1,3,4-thiadiazole nucleus, highlights the methodological advancements in creating compounds with potential antimicrobial, antiurease, and antilipase activities. These compounds were found to possess good to moderate activity against various microorganisms, underscoring the therapeutic potential of structurally similar compounds to N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide (Başoğlu et al., 2013).
Antimycobacterial Activity
The study by Gezginci, Martin, and Franzblau (1998) on substituted isosteres of pyridine and pyrazinecarboxylic acids, including compounds with 1,2,4-thiadiazole rings, reveals their potential antimycobacterial activity against Mycobacterium tuberculosis. This work demonstrates the importance of structural modifications, like those in the 1,3,4-thiadiazole ring, for enhancing antimicrobial potency (Gezginci, Martin, & Franzblau, 1998).
Antineoplastic Potential
Looker and Wilson's (1965) synthesis of novel 1,2,3-thiadiazole derivatives, including work on 4-monosubstituted and 4,5-disubstituted derivatives, provides insights into the potential antineoplastic applications of these compounds. Although not directly related to this compound, this research underscores the relevance of the 1,3,4-thiadiazole structure in developing therapeutic agents (Looker & Wilson, 1965).
Synthesis and Spectral Characteristics
The study by Zadorozhnii et al. (2019) on the synthesis and spectral characteristics of N-(1-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylamino)-2,2,2-trichloroethyl)carboxamides presents another dimension of scientific research focusing on the structural analysis and potential applications of compounds related to 1,3,4-thiadiazoles. These compounds' detailed spectral studies provide valuable information for understanding the chemical properties and potential applications of similar compounds (Zadorozhnii et al., 2019).
Mecanismo De Acción
Target of Action
Compounds with a 1,3,4-thiadiazole moiety have been shown to exhibit a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial .
Mode of Action
It is known that the 1,3,4-thiadiazole moiety is responsible for providing low toxicity and great in vivo stability .
Biochemical Pathways
Compounds with a 1,3,4-thiadiazol moiety have been shown to affect a variety of biochemical pathways due to their wide range of biological activities .
Result of Action
One synthesized compound with a similar structure was found to be 18 times more effective (LD 50) than valproic acid, a commonly used anticonvulsant .
Propiedades
IUPAC Name |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-oxo-3,4-dihydroisochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O3S/c1-2-11-16-17-14(21-11)15-12(18)10-7-8-5-3-4-6-9(8)13(19)20-10/h3-6,10H,2,7H2,1H3,(H,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUOPTUDKIJPIIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)C2CC3=CC=CC=C3C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

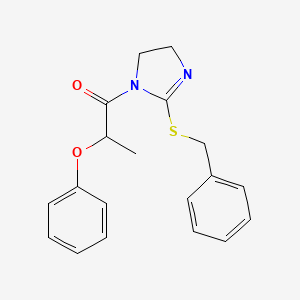
![2-{[(3-Bromobenzyl)amino]methyl}-4-chlorophenol](/img/structure/B2862962.png)

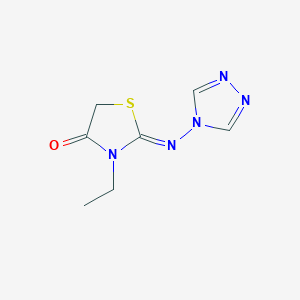

![9-(2,4-dimethoxyphenyl)-1-methyl-3-(3-phenylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2862969.png)
![Cyclohexanol, 1-[(dimethylamino)methyl]-](/img/structure/B2862971.png)
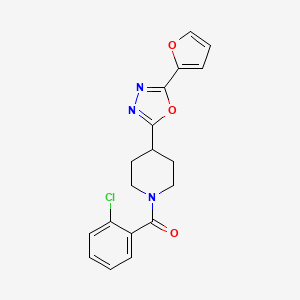

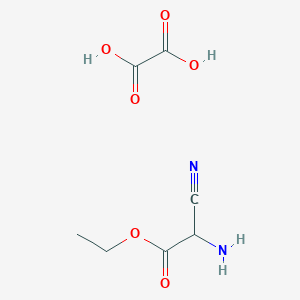
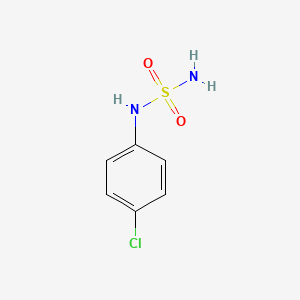
![4-{1-[3-(3,4-Dimethylphenoxy)-2-hydroxypropyl]benzimidazol-2-yl}-1-(2-fluoroph enyl)pyrrolidin-2-one](/img/structure/B2862979.png)

![N-(3-chloro-4-fluorophenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2862981.png)